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Compound of Interest

Compound Name: Perfluorobutane

Cat. No.: B1679596 Get Quote

This technical guide provides a comprehensive overview of the essential thermodynamic

properties of n-perfluorobutane (C4F10). Designed for researchers, scientists, and

professionals in drug development, this document compiles critical data from peer-reviewed

literature and established chemical databases. It details experimental methodologies for

property determination and visualizes key workflows and relationships to facilitate

understanding and application in research settings.

Core Thermodynamic Properties of n-
Perfluorobutane
n-Perfluorobutane is a fluorocarbon valued for its chemical inertness, high density, and unique

thermodynamic characteristics.[1] These properties make it a substance of interest in various

applications, including as a potential component in advanced drug delivery systems or as a

contrast agent in medical imaging.[2][3] An accurate understanding of its thermodynamic

behavior is paramount for the design and optimization of processes involving this compound.

The following tables summarize key quantitative data for the thermodynamic properties of n-

perfluorobutane.

Table 1: General and Critical Properties of n-Perfluorobutane
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Property Value Units

Molar Mass 238.03 g/mol

Normal Boiling Point -1.7 to -2.1 °C

Melting Point -128 to -129 °C

Critical Temperature (Tc) 113.2 °C

Critical Pressure (Pc) 2.32 MPa

Critical Density (ρc) 627.68 kg/m ³

Acentric Factor (ω) 0.372 -

Sources:[1][2][4][5]

Table 2: Temperature-Dependent Properties of n-Perfluorobutane

Temperature (°C)
Vapor Pressure
(kPa)

Liquid Density (
kg/m ³)

Saturated Vapor
Density ( kg/m ³)

-40 25.3 1750 -

-20 60.8 1690 -

0 129.7 1630 -

20 243.2 1560 -

25 330.3 1540 -

40 415.7 1490 -

60 678.9 1410 -

80 1054.0 1320 -

100 1571.0 1200 -

113.2 (Tc) 2322.4 (Pc) 627.68 (ρc) 627.68 (ρc)

Sources:[1][6][7]
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Table 3: Enthalpy and Heat Capacity of n-Perfluorobutane

Property Value Units Conditions

Enthalpy of

Vaporization (ΔHvap)
96.3 kJ/kg

At Normal Boiling

Point

Liquid Heat Capacity

(Cp,liquid)
1.25 kJ/(kg·K) At 25 °C

Ideal Gas Heat

Capacity (Cp,gas)
- kJ/(kg·K) -

Sources:[4][8]

Experimental Protocols for Property Determination
The accurate measurement of thermodynamic properties is crucial for the development of

reliable models and process simulations. The following sections describe generalized

experimental methodologies for determining the key properties of n-perfluorobutane.

Vapor Pressure Measurement
The vapor pressure of n-perfluorobutane can be determined using static or dynamic methods.

The static method is often preferred for its accuracy.

Generalized Protocol for Static Vapor Pressure Measurement:

Sample Preparation: A high-purity sample of n-perfluorobutane is obtained. The sample is

degassed to remove any dissolved air or other non-condensable impurities, typically by

several freeze-pump-thaw cycles.

Apparatus: A thermostatted equilibrium cell connected to a high-precision pressure

transducer is used. The temperature of the cell is controlled with a circulating fluid bath to

within ±0.01 K.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1679596?utm_src=pdf-body
https://www.f2chemicals.com/pdf/sds/Perfluorobutane(355-25-9).pdf
https://www.f2chemicals.com/perfluorobutane.html
https://www.benchchem.com/product/b1679596?utm_src=pdf-body
https://www.benchchem.com/product/b1679596?utm_src=pdf-body
https://www.benchchem.com/product/b1679596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of the purified liquid n-perfluorobutane is introduced into the evacuated

equilibrium cell.

The cell is brought to the desired temperature and allowed to reach thermal and phase

equilibrium, which is indicated by a stable pressure reading.

The pressure and temperature are recorded.

This process is repeated at various temperatures to obtain a vapor pressure curve.

Density Measurement
The density of both liquid and vapor phases of n-perfluorobutane is a function of temperature

and pressure. A vibrating tube densimeter is a common and accurate instrument for these

measurements.

Generalized Protocol for Density Measurement using a Vibrating Tube Densitometer:

Calibration: The densimeter is calibrated using fluids of known density, such as dry nitrogen

and distilled water, over the desired temperature and pressure range.

Sample Loading: The n-perfluorobutane sample is introduced into the vibrating U-tube of

the densimeter.

Measurement: The instrument measures the resonant frequency of the U-tube, which is

related to the density of the fluid inside. The temperature and pressure of the sample are

precisely controlled and recorded.

Data Acquisition: Density measurements are taken at various temperatures and pressures to

map out the P-V-T behavior of n-perfluorobutane.

Heat Capacity Measurement
The heat capacity of n-perfluorobutane can be measured using calorimetric techniques, such

as adiabatic calorimetry or Differential Scanning Calorimetry (DSC).

Generalized Protocol for Liquid Heat Capacity Measurement using DSC:
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Sample Preparation: A known mass of liquid n-perfluorobutane is hermetically sealed in a

sample pan. An empty, sealed pan is used as a reference.

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The

instrument subjects the pans to a controlled temperature program, typically a linear heating

ramp.

Data Analysis: The DSC measures the difference in heat flow required to raise the

temperature of the sample and the reference. This heat flow difference is used to calculate

the specific heat capacity of the sample at a given temperature. The measurement is

typically repeated with a standard material of known heat capacity, such as sapphire, for

calibration.

Enthalpy of Vaporization Measurement
The enthalpy of vaporization can be determined either directly by calorimetry or indirectly from

vapor pressure data using the Clausius-Clapeyron equation.

Generalized Protocol for Enthalpy of Vaporization Measurement using DSC:

Apparatus: A Differential Scanning Calorimeter is used.

Procedure:

A small, accurately weighed sample of n-perfluorobutane is placed in a volatile sample

pan.

The sample is heated at a constant rate through its boiling point.

The DSC records the heat flow into the sample as a function of temperature.

Data Analysis: An endothermic peak is observed at the boiling point. The area of this peak is

integrated to determine the total heat absorbed during vaporization, from which the enthalpy

of vaporization is calculated.[9]

Visualizations of Workflows and Relationships
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The following diagrams, created using the DOT language, illustrate key experimental workflows

and the logical relationships between the thermodynamic properties of n-perfluorobutane.
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Caption: Generalized workflow for the experimental determination and modeling of
thermodynamic properties.
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Caption: Logical relationships between key thermodynamic properties and the Equation of
State.

Conclusion
This guide provides a foundational understanding of the thermodynamic properties of n-

perfluorobutane for research applications. The tabulated data offer a quick reference for key

values, while the generalized experimental protocols provide a starting point for laboratory

measurements. The visualizations illustrate the interconnectedness of these properties and the

general workflow for their characterization. For in-depth modeling and simulation, it is

recommended to consult comprehensive equations of state, such as those based on the

Helmholtz energy, which are developed from extensive experimental data.[6][10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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